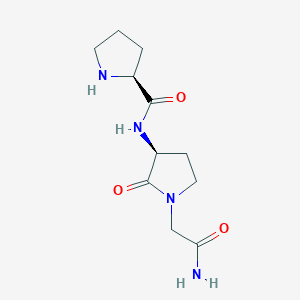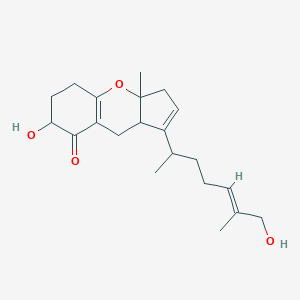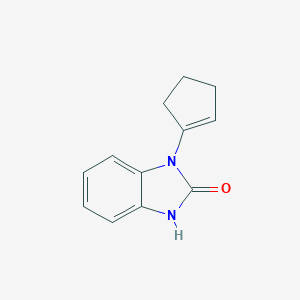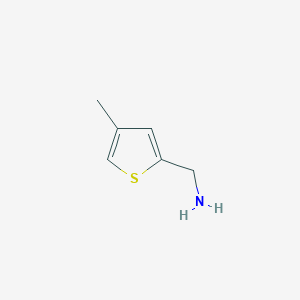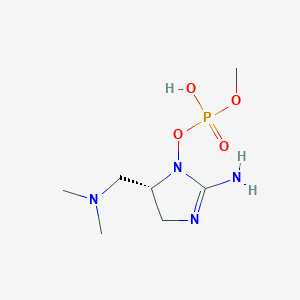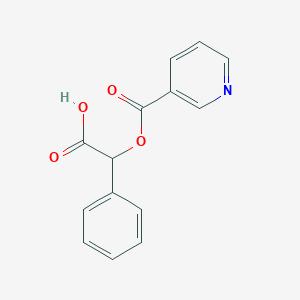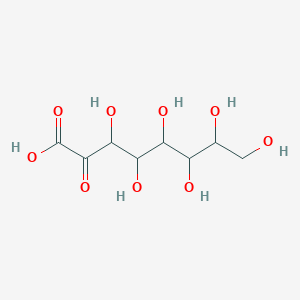
2-Octulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octulosonic acid, also known as Kdo, is a sugar-like molecule that is found in the outer membrane of gram-negative bacteria. It is a unique molecule that is not present in human cells, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 2-Octulosonic acid is not fully understood, but it is believed to act by disrupting the outer membrane of gram-negative bacteria. This disruption can lead to the leakage of essential cellular components, ultimately leading to bacterial death. Additionally, 2-Octulosonic acid has been shown to modulate the immune response, leading to its potential use as a vaccine adjuvant.
Effets Biochimiques Et Physiologiques
2-Octulosonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, 2-Octulosonic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Octulosonic acid in lab experiments is its unique structure, which makes it a specific target for drug development. Additionally, 2-Octulosonic acid is not present in human cells, making it a safe target for drug development. However, one limitation of using 2-Octulosonic acid in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 2-Octulosonic acid. One potential direction is the development of new drugs that target the molecule for the treatment of bacterial infections and inflammatory diseases. Additionally, the use of 2-Octulosonic acid as a vaccine adjuvant is an area of active research, with the potential to enhance the immune response to a variety of antigens. Finally, the development of new synthesis methods for 2-Octulosonic acid could lead to more efficient and cost-effective production of the molecule.
Méthodes De Synthèse
The synthesis of 2-Octulosonic acid can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing 2-Octulosonic acid is through the chemical synthesis of its precursor, L-glycero-D-manno-heptose.
Applications De Recherche Scientifique
2-Octulosonic acid has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising target for the treatment of bacterial infections and inflammatory diseases. Additionally, 2-Octulosonic acid has been studied for its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to antigens.
Propriétés
Numéro CAS |
107947-93-3 |
|---|---|
Nom du produit |
2-Octulosonic acid |
Formule moléculaire |
C8H14O9 |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
Clé InChI |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Synonymes |
2-OclA 2-octulosonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






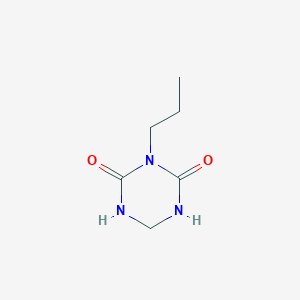
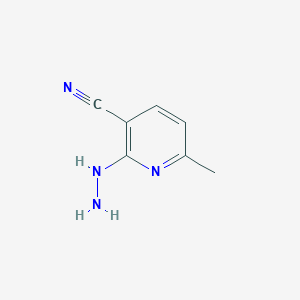
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
